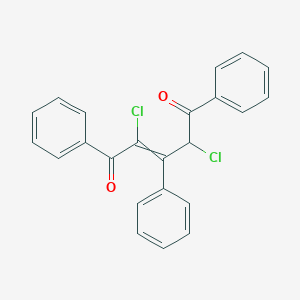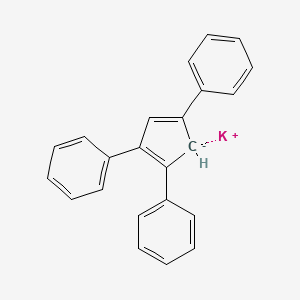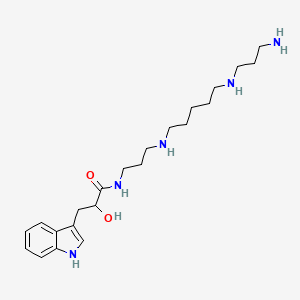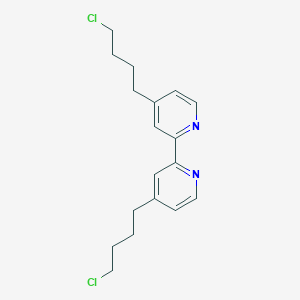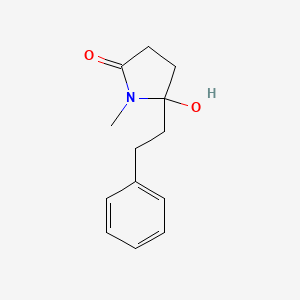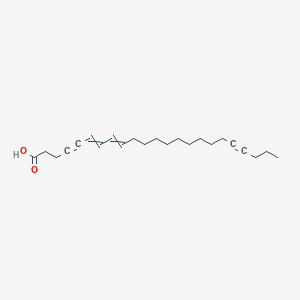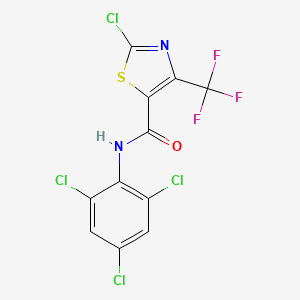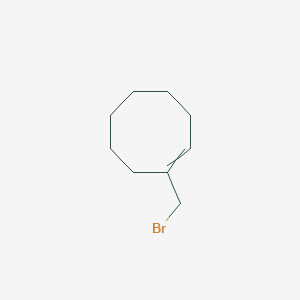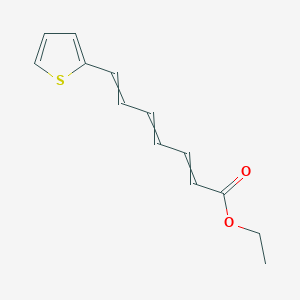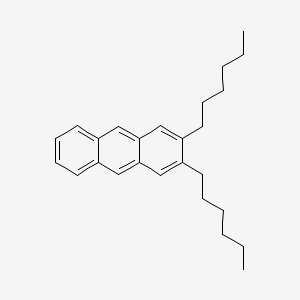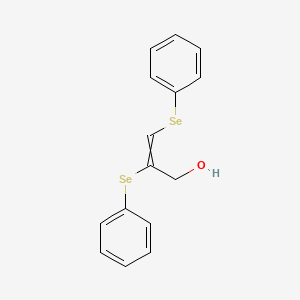![molecular formula C14H22O2 B14278667 Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- CAS No. 154029-97-7](/img/structure/B14278667.png)
Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is notable for its stability and distinct chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- typically involves the reaction of cyclohexanone with tert-butyl acetoacetate under basic conditions. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the spiro compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding spiro diketones.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include spiro diketones, spiro diols, and various substituted spiro compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing spiro-based pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of key enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
- Spiro[4.5]decane-1,7-dione
- Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-
- 1,4-Dioxaspiro[4.5]decan-8-one
Uniqueness
Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- is unique due to its specific spiro structure and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. These features make it particularly useful in applications requiring stability and specific reactivity.
特性
CAS番号 |
154029-97-7 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC名 |
8-tert-butylspiro[4.5]decane-1,4-dione |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)10-6-8-14(9-7-10)11(15)4-5-12(14)16/h10H,4-9H2,1-3H3 |
InChIキー |
SGDUBGMJRIJPDQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC2(CC1)C(=O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


